molecular formula C14H18ClN3O B12702413 5-(4-(4-Chlorophenyl)-1-piperazinyl)-2-pyrrolidinone CAS No. 91703-09-2

5-(4-(4-Chlorophenyl)-1-piperazinyl)-2-pyrrolidinone

Cat. No.: B12702413
CAS No.: 91703-09-2
M. Wt: 279.76 g/mol
InChI Key: RRFVAEJDATUHIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-(4-Chlorophenyl)-1-piperazinyl)-2-pyrrolidinone: is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a chlorophenyl group attached to a piperazine ring, which is further connected to a pyrrolidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-(4-Chlorophenyl)-1-piperazinyl)-2-pyrrolidinone typically involves the reaction of 4-chlorophenylpiperazine with a suitable pyrrolidinone derivative. One common method includes the use of a nucleophilic substitution reaction where 4-chlorophenylpiperazine reacts with a halogenated pyrrolidinone under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and the temperature is maintained between 25-50°C to ensure optimal yield .

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentration can lead to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the pyrrolidinone moiety, converting it to a hydroxyl group.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: In chemistry, 5-(4-(4-Chlorophenyl)-1-piperazinyl)-2-pyrrolidinone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology: The compound has been studied for its potential biological activities, including antimicrobial and antiviral properties. It serves as a lead compound for the development of new therapeutic agents .

Medicine: In medicinal chemistry, this compound is explored for its potential as a central nervous system (CNS) agent. It has shown promise in preclinical studies for the treatment of neurological disorders such as anxiety and depression .

Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals and intermediates for pharmaceuticals. Its versatility makes it valuable for various chemical manufacturing processes .

Mechanism of Action

The mechanism of action of 5-(4-(4-Chlorophenyl)-1-piperazinyl)-2-pyrrolidinone involves its interaction with specific molecular targets in the body. It is believed to modulate neurotransmitter systems, particularly the serotonin and dopamine pathways, which are crucial for mood regulation and cognitive functions. The compound binds to receptors in these pathways, altering their activity and leading to therapeutic effects .

Comparison with Similar Compounds

  • 4-(4-Chlorophenyl)Imidazole
  • N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-(nitroheteroaryl)carboxamides
  • 4-(4-Chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide

Comparison: Compared to these similar compounds, 5-(4-(4-Chlorophenyl)-1-piperazinyl)-2-pyrrolidinone is unique due to its combined piperazine and pyrrolidinone structure. This dual functionality allows for a broader range of chemical reactions and biological activities. Additionally, its specific substitution pattern on the piperazine ring enhances its binding affinity to certain biological targets, making it a more potent candidate for drug development .

Properties

CAS No.

91703-09-2

Molecular Formula

C14H18ClN3O

Molecular Weight

279.76 g/mol

IUPAC Name

5-[4-(4-chlorophenyl)piperazin-1-yl]pyrrolidin-2-one

InChI

InChI=1S/C14H18ClN3O/c15-11-1-3-12(4-2-11)17-7-9-18(10-8-17)13-5-6-14(19)16-13/h1-4,13H,5-10H2,(H,16,19)

InChI Key

RRFVAEJDATUHIC-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC1N2CCN(CC2)C3=CC=C(C=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.